4,4'-Oxydiphthalic anhydride

Descripción general

Descripción

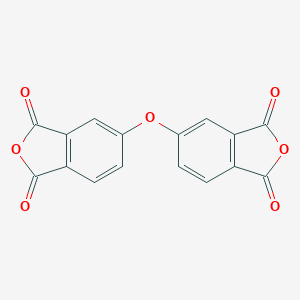

4,4’-Oxydiphthalic anhydride: is an organic compound with the molecular formula C16H6O7 . It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water . This compound is widely used as a monomer in the synthesis of polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

4,4’-Oxydiphthalic anhydride is typically synthesized through the acylation reaction of phthalic anhydride with various anhydrides . One common method involves the reaction of chlorophthalic anhydride with potassium carbonate in the presence of a phase transfer catalyst such as tetraphenyl phosphonium bromide . The reaction is carried out at elevated temperatures (around 220°C) and yields 4,4’-Oxydiphthalic anhydride after purification .

Industrial Production Methods:

In industrial settings, the production of 4,4’-Oxydiphthalic anhydride often involves the use of large-scale reactors and continuous processing techniques to ensure high yields and purity . The reaction conditions are carefully controlled to minimize the formation of by-products and impurities .

Análisis De Reacciones Químicas

Types of Reactions:

4,4’-Oxydiphthalic anhydride undergoes various chemical reactions, including:

Hydrolysis: The anhydride groups can be hydrolyzed to form the corresponding dicarboxylic acids.

Esterification: Reaction with alcohols to form esters.

Polymerization: Used as a monomer in the synthesis of polyimides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

Esterification: Requires alcohols and acid catalysts such as sulfuric acid.

Polymerization: Involves diamines and high-temperature conditions (200-300°C) to form polyimides.

Major Products:

Hydrolysis: Forms 4,4’-Oxydiphthalic acid.

Esterification: Forms esters of 4,4’-Oxydiphthalic anhydride.

Polymerization: Forms polyimides with excellent thermal and mechanical properties.

Aplicaciones Científicas De Investigación

Synthesis of Polyimides

Overview :

Polyimides are a class of high-performance polymers known for their thermal stability and mechanical properties. ODPA serves as a key monomer in their synthesis.

Applications :

- Aerospace : Used in lightweight materials that withstand high temperatures and mechanical stress, vital for aircraft and spacecraft components.

- Electronics : Essential in producing flexible circuits and insulating materials due to its excellent dielectric properties.

Case Study :

A study demonstrated that polyimide films made from ODPA exhibited superior thermal resistance compared to those made from traditional monomers, making them ideal for applications in extreme environments .

Biomedical Applications

Overview :

The biocompatibility and stability of polyimides derived from ODPA enable their use in various medical devices.

Applications :

- Drug Delivery Systems : Polyimides can be engineered to release drugs at controlled rates.

- Medical Implants : Their mechanical strength and stability make them suitable for long-term implants.

Case Study :

Research showed that ODPA-based polyimides could be used in drug delivery systems, demonstrating effective release profiles and minimal cytotoxicity when tested on human cell lines .

Electronics Industry

Overview :

In the rapidly evolving electronics sector, ODPA is crucial for developing materials that meet the demands of miniaturization and flexibility.

Applications :

- Flexible Circuit Boards (FCCLs) : High-performance materials derived from ODPA are used in the production of flexible circuits essential for modern electronic devices.

- Supercapacitors and Battery Anodes : The specific capacitance of polyimides synthesized from ODPA makes them suitable for energy storage applications.

Data Table: Performance Characteristics of ODPA-based Polyimides

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Specific Capacitance | 121 F/g |

| Mechanical Strength | High |

| Dielectric Constant | Excellent |

Advanced Material Applications

ODPA's versatility extends to various advanced material applications where its unique properties can be leveraged:

- Fluorescence Emitters : Used in organic light-emitting diodes (OLEDs).

- Metal-Organic Frameworks (MOFs) : Serves as a building block for developing memory devices with enhanced performance characteristics .

Market Trends

The global market for this compound is projected to grow significantly, reaching USD 2.255 billion by 2032, driven by increasing demand across aerospace, automotive, and electronics industries. The compound's ability to impart special performance properties in high-end applications is contributing to its market expansion .

Mecanismo De Acción

The mechanism of action of 4,4’-Oxydiphthalic anhydride primarily involves its ability to form polyimides through polymerization reactions with diamines . The anhydride groups react with the amine groups to form imide linkages, resulting in a highly stable polymer network . This process imparts excellent thermal and chemical resistance to the resulting polyimides .

Comparación Con Compuestos Similares

- 3,3’,4,4’-Diphenyl ether tetracarboxylic acid dianhydride

- 5,5’-Oxybis (1,3-isobenzofurandione)

- 4,4’-Oxydianiline

Comparison:

4,4’-Oxydiphthalic anhydride is unique due to its ether bridge, which introduces flexibility into the polymer chains, enhancing the mechanical properties of the resulting polyimides . Compared to other dianhydrides, it offers a greater degree of flexibility and is less reactive, making it suitable for applications requiring high-performance materials with specific mechanical and thermal properties .

Actividad Biológica

4,4'-Oxydiphthalic anhydride (ODPA) is an organic compound with significant applications in the synthesis of polyimides, which are high-performance polymers widely used in various fields, including electronics, aerospace, and biomedical devices. This article explores the biological activity of ODPA, focusing on its biochemical interactions, applications in biomedical materials, and relevant research findings.

Chemical Structure : ODPA has a molecular formula of C16H6O7 and is characterized as a white to off-white crystalline solid. It is soluble in organic solvents like ethanol and chloroform but insoluble in water.

Mechanism of Action : The primary biological activity of ODPA is linked to its role as a monomer in the polymerization process that forms polyimides. The polymerization involves the reaction of ODPA with diamines under high-temperature conditions (200-300°C), leading to the formation of polyimides with excellent thermal and mechanical properties. These polyimides exhibit biocompatibility, making them suitable for biomedical applications.

Biochemical Pathways

The biochemical pathways associated with ODPA's action primarily involve polymerization reactions that yield polyimides. These polymers are noted for their stability and resistance to thermal degradation, which are crucial for their performance in demanding environments such as medical implants and drug delivery systems.

Biocompatibility

Research indicates that polyimides derived from ODPA demonstrate favorable biocompatibility profiles. They are utilized in various biomedical devices due to their stability and non-toxic nature. Studies have shown that these materials can support cell adhesion and proliferation, making them suitable for applications such as:

- Medical Implants : Polyimides can be used in long-term implants due to their mechanical strength and resistance to biological degradation.

- Drug Delivery Systems : The ability to tailor the release profiles of drugs encapsulated within polyimide matrices enhances therapeutic efficacy .

Case Studies

- Polyimide Coatings for Implants : A study evaluated the use of ODPA-based polyimide coatings on orthopedic implants. The results showed enhanced biocompatibility and reduced inflammatory responses when compared to traditional materials .

- Flexible Electronics : Research on flexible electronic devices made from ODPA-derived polyimides demonstrated their potential in wearable medical technologies. These devices maintained functionality under physiological conditions without adverse biological reactions .

Comparative Analysis of Polyimides Derived from ODPA

The table below summarizes key properties of various polyimides synthesized from ODPA compared to other common dianhydrides:

| Property | ODPA-Based Polyimide | BPDA-Based Polyimide | PMDA-Based Polyimide |

|---|---|---|---|

| Thermal Stability | High | Very High | Moderate |

| Biocompatibility | Excellent | Good | Moderate |

| Solubility | Soluble | Insoluble | Soluble |

| Mechanical Strength | High | Very High | Moderate |

Q & A

Q. Basic: What are the standard protocols for synthesizing ODPA-based polyimides, and how does monomer stoichiometry influence polymer properties?

Polyimides are typically synthesized via a two-step polycondensation reaction. First, ODPA reacts with diamines (e.g., 4,4'-oxydianiline) in polar aprotic solvents (e.g., NMP or DMAc) to form poly(amic acid) precursors. The second step involves thermal or chemical imidization to convert the precursor into the final polyimide .

Methodological Considerations :

- Stoichiometry : A 1:1 molar ratio of dianhydride (ODPA) to diamine is standard, but deviations can tailor end-group functionality (e.g., amine-terminated hyperbranched polyimides for enhanced gas permeability) .

- Solvent Selection : High-boiling solvents (e.g., NMP) ensure homogeneity during polymerization. Fluorinated monomers like ODPA improve solubility, reducing processing challenges .

Q. Basic: How does ODPA improve the solubility of polyimides compared to other dianhydrides?

ODPA contains flexible ether linkages that disrupt chain rigidity, enhancing solubility in organic solvents (e.g., THF, DMAc). This contrasts with rigid dianhydrides like pyromellitic dianhydride (PMDA), which yield insoluble polymers. Solubility enables solution processing for films, membranes, or composites without requiring harsh conditions .

Characterization : Use FTIR to confirm imidization completion (disappearance of amic acid C=O at 1660 cm⁻¹) and TGA to assess thermal stability (>400°C for ODPA-based polyimides) .

Q. Basic: What techniques confirm successful imidization of ODPA-based poly(amic acid) precursors?

- 1H NMR : Monitor the disappearance of amic acid protons (δ 10–12 ppm) and emergence of imide protons (δ 8.5–9.5 ppm) .

- FTIR : Look for imide-specific peaks at 1780 cm⁻¹ (asymmetric C=O) and 1720 cm⁻¹ (symmetric C=O) .

- DSC/TGA : Imidization exotherms (~250–300°C) and thermal stability (>500°C decomposition) confirm successful curing .

Q. Advanced: How can gelation be prevented during the cyclodehydration of ODPA-based poly(amic acid)s?

Gelation arises from side reactions between terminal amine groups and acylated poly(amic acid). Strategies include:

- End-Capping : Phthalic anhydride termination reduces reactive amine sites .

- Reaction Parameters : Lower temperatures (e.g., 20°C) and dilution (<15% concentration) slow gelation kinetics .

- Dehydrating Agents : Use carbodiimides (e.g., DCC) to accelerate imidization without side reactions .

Q. Advanced: How do hyperbranched ODPA polyimides compare to linear analogs in gas separation?

Hyperbranched polyimides (HBPIs) synthesized from ODPA and trifunctional amines (e.g., triaminotriphenylmethane) exhibit 2–4× higher CO₂ permeability than linear analogs (e.g., ODPA/4,4'-diaminodiphenylmethane) due to:

- Free Volume : Branched architectures create microvoids for gas diffusion .

- End-Group Effects : Amine-terminated HBPIs enhance interaction with polar gases (e.g., CO₂) .

Optimization : Adjust the molar ratio of ODPA to trifunctional amine (e.g., 1:1) to balance permeability and selectivity .

Q. Advanced: How do ODPA-based polyimide/graphene oxide (GO) nanocomposites achieve mechanical reinforcement without sacrificing transparency?

Methodology :

- In Situ Polymerization : Disperse GO (0.03–0.12 wt%) in the poly(amic acid) precursor before imidization .

- Mechanical Properties : 0.12 wt% GO increases tensile strength by 29% and Young’s modulus by 25% due to stress transfer at the GO-polyimide interface .

- Optical Clarity : Low GO loading (<0.12 wt%) maintains >80% transmittance (500–800 nm) by minimizing light scattering .

Q. Advanced: What contradictions exist in the literature regarding ODPA’s role in electrochemical applications?

While ODPA-based polyimides show promise in supercapacitors (121 F/g specific capacitance ), conflicting reports exist on their stability in acidic/basic electrolytes.

Resolution :

- Functionalization : Introduce carboxyl groups (e.g., via DABA copolymerization) to enhance ionic conductivity while maintaining anhydride stability .

- Crosslinking : Use thermal or UV curing to mitigate hydrolytic degradation in harsh conditions .

Q. Advanced: How does ODPA’s molecular structure influence its reactivity in copolymer systems?

ODPA’s ether linkage (-O-) lowers electron density at the anhydride carbonyl, reducing reactivity compared to electron-deficient dianhydrides (e.g., 6FDA).

Mitigation :

- Catalysis : Add tertiary amines (e.g., triethylamine) to activate the anhydride .

- Stepwise Polymerization : Pre-react ODPA with less nucleophilic diamines to control copolymer sequence .

Propiedades

IUPAC Name |

5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYZOYWNCKGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044859 | |

| Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-59-2 | |

| Record name | 4,4′-Oxydiphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxydiphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydiphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxydiphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-OXYDIPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58E17X7VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.